2-Azidocycloheptan-1-ol
Description
2-Azidocycloheptan-1-ol (CAS: sc-341434) is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with an azide (-N₃) group at position 2 and a hydroxyl (-OH) group at position 1. The azide moiety enables participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), where its cyclic framework induces distinct stereochemical outcomes due to conformational constraints . The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, while also modulating reactivity in synthetic pathways. Notably, the compound exhibits rapid decomposition under thermal or photolytic conditions, attributed to the high ring strain of the azide group, which generates reactive intermediates like nitrenes for downstream applications .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-azidocycloheptan-1-ol |
InChI |
InChI=1S/C7H13N3O/c8-10-9-6-4-2-1-3-5-7(6)11/h6-7,11H,1-5H2 |
InChI Key |
DXFAAMPAKSPSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Cycloaddition Reactions
2-Azidocycloheptan-1-ol is distinguished from structurally related azides by its cycloheptane backbone, which imposes steric and electronic effects on reaction kinetics and stereoselectivity. For example:
The larger cycloheptane ring reduces ring strain compared to cyclopentane derivatives but introduces torsional strain that slows CuAAC kinetics relative to cyclohexane analogs. However, its rigid structure enhances stereochemical control, favoring endo transition states in cycloadditions .
Solubility and Hydrogen Bonding
The hydroxyl group in this compound significantly increases its polarity compared to non-hydroxylated analogs:
| Compound | Solubility in Water (g/L) | LogP | Hydrogen Bond Donors |
|---|---|---|---|
| This compound | 12.5 | 1.2 | 1 |
| 2-Azidocycloheptane | 0.8 | 2.8 | 0 |
| 2-Azidocyclohexan-1-ol | 18.0 | 0.9 | 1 |
The hydroxyl group enables interactions with polar solvents and biomolecules, making it advantageous for applications in aqueous-phase synthesis or bioconjugation.
Stability and Decomposition Pathways
The azide group in this compound is highly strained, leading to rapid decomposition at elevated temperatures (>80°C) or UV exposure. This contrasts with smaller-ring azides (e.g., 2-Azidocyclopentan-1-ol), where reduced angle strain improves stability. Decomposition generates nitrene intermediates, which are valuable for C–H amination or polymerization reactions. In contrast, acyclic azido alcohols like 1-azido-2-hydroxyethane decompose more predictably but lack the stereochemical utility of cyclic analogs .
Positional Isomerism and Functional Group Effects
Compared to its positional isomer, 1-Azidocycloheptan-2-ol, the 1,2-diol configuration in this compound creates a hydrogen-bonding network that stabilizes the transition state in cycloadditions. This configuration also reduces steric hindrance around the azide group, enhancing reactivity toward bulky alkynes.
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